molecular formula C9H15N3O6 B515096 2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol CAS No. 891-65-6

2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol

Cat. No.: B515096
CAS No.: 891-65-6
M. Wt: 261.23g/mol
InChI Key: SQCQIDASMGZZPQ-UHFFFAOYSA-N
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Description

2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol is a chemical compound with the molecular formula C9H21N3O3. It is a triazine derivative, specifically a 1,3,5-triazine, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol typically involves the reaction of cyanuric chloride with ethylene glycol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethoxy groups from the ethylene glycol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to facilitate the nucleophilic substitution reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various triazine derivatives with different functional groups .

Scientific Research Applications

2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and form stable derivatives makes it valuable in both research and industrial contexts .

Properties

IUPAC Name

2-[[4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O6/c13-1-4-16-7-10-8(17-5-2-14)12-9(11-7)18-6-3-15/h13-15H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCQIDASMGZZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=NC(=NC(=N1)OCCO)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365313
Record name AE-562/12222015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891-65-6
Record name AE-562/12222015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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